[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid
Description
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C7H9BO4S |
|---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
(5-methoxycarbonyl-2-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3 |
InChI Key |
LYEFMJOUYFSAQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(SC(=C1)C(=O)OC)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid typically involves the reaction of a thiophene derivative with a boron-containing reagent. One common method is the borylation of a thiophene precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl or heteroaryl halides, enabling the synthesis of biaryl or heterobiaryl structures. This reaction is pivotal in medicinal chemistry for constructing complex molecules.
-
Example Reaction :
Coupling with 6-chloronicotinamide derivatives under Suzuki-Miyaura conditions yields substituted nicotinamides. For instance, compound 54 ([5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid coupled with 4-trifluoromethoxyaniline) showed CXCR2 inhibition with an IC₅₀ of 78 nM .
| Product | Reaction Partner | IC₅₀ (nM) | Application |
|---|---|---|---|
| 54 | 4-Trifluoromethoxyaniline | 78 | CXCR2 antagonist |
| 55 | 4-Aminobenzoic acid | >5,000 | Inactive in CXCR2 inhibition |
-
Key Observations :
Enzyme Inhibition via Boronic Acid Reactivity
Boronic acids form reversible covalent bonds with active-site residues (e.g., serine in proteases), making them potent enzyme inhibitors.
-
Case Study :
Compound 17 , a boronic acid derivative analogous to [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid, inhibits dCTPase with an IC₅₀ of 0.046 μM. Masking the boronic acid as an MIDA ester (18 ) improves plasma stability (52 μM solubility vs. 11% degradation in 4 hours for 17 ) .
| Compound | Modification | IC₅₀ (μM) | Plasma Stability |
|---|---|---|---|
| 17 | Free boronic acid | 0.046 | 11% remaining |
| 18 | MIDA ester-protected | 0.052 | 89% remaining |
-
Mechanistic Insight :
The boronic acid interacts with catalytic diols or nucleophilic residues, forming tetrahedral intermediates that mimic transition states .
Synthetic Modifications and Stability
The boronic acid group undergoes esterification or conjugation to enhance stability and solubility.
-
Neopentyl Boronate Ester Formation :
Reaction with neopentyl glycol in toluene yields a protected boronate ester (67 ), which is stable under acidic conditions but hydrolyzes in aqueous media to regenerate the active boronic acid .
| Intermediate | Conditions | Outcome |
|---|---|---|
| 67 | Neopentyl glycol, toluene | Stable boronate ester |
| 68 | Pivaloyl chloride, TEA | Mixed anhydride for coupling |
-
Impact on Drug Design :
Protecting the boronic acid as an ester improves pharmacokinetics while retaining biological activity upon hydrolysis .
Biological Interactions and Cytotoxicity
The compound’s reactivity with cellular components underpins its anticancer and antimicrobial effects.
-
Anticancer Activity :
Boronic-imine derivatives (e.g., B5 and B7 ) reduce prostate cancer cell viability (33% and 44% at 5 μM) while sparing healthy cells (71% and 95% viability) .
| Compound | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|
| B5 | 33 | 71 |
| B7 | 44 | 95 |
-
Antimicrobial Activity :
Boronic acids inhibit microbial growth via interactions with cell wall components (e.g., peptidoglycan in Staphylococcus aureus), with inhibition zones of 7–13 mm .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity and biological outcomes.
The methoxycarbonyl group in [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid enhances electron-withdrawing effects, accelerating cross-coupling kinetics compared to simpler boronic acids .
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst or ligand in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring, which can provide additional electronic properties.
[3-(Methoxycarbonyl)phenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
[5-(Methoxycarbonyl)-2-methylphenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness:
Biological Activity
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound features a thiophene ring with a methoxycarbonyl group and a methyl substituent, which contribute to its unique reactivity and biological profile.
- Molecular Formula : C₆H₇BO₄S
- Molecular Weight : 185.99 g/mol
- CAS Number : 876189-21-8
The boronic acid functionality allows for reversible covalent bonding with diols, making it an important component in various chemical applications, including drug design and molecular biology.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of boronic acids, including [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid. For instance, compounds similar to this one have shown cytotoxic effects against prostate cancer cells (PC-3), with specific concentrations leading to significant reductions in cell viability while maintaining the viability of healthy cells. In a study, solutions at 5 µM resulted in a decrease of cell viability to 33% for cancer cells compared to 71% for healthy cells .
| Compound | Cell Type | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| B5 | PC-3 | 5 | 33 |
| B7 | PC-3 | 5 | 44 |
| B5 | L929 | 5 | 95 |
Antimicrobial Properties
Boronic acids have also been explored for their antimicrobial activities. In studies involving various microorganisms such as Staphylococcus aureus and Escherichia coli, compounds similar to [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid exhibited inhibition zones ranging from 7 to 13 mm, indicating significant antimicrobial efficacy .
Antioxidant Activity
The antioxidant potential of boronic acid derivatives has been evaluated using several assays, including DPPH and ABTS. These studies suggest that certain boronic compounds can effectively scavenge free radicals, thereby demonstrating antioxidant properties comparable to established standards like α-Tocopherol .
Mechanistic Insights
The mechanisms underlying the biological activities of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid are still under investigation. However, the ability of boronic acids to interfere with enzyme function through reversible binding is a key factor in their biological activity. They are known to act as enzyme inhibitors, particularly in the context of proteases and kinases, which are vital targets in cancer therapy .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have shown that boronic acid derivatives can induce apoptosis in cancer cells by activating pathways associated with DNA damage response. For example, compounds were found to upregulate p-H2AX, indicating DNA damage following treatment .
- Antimicrobial Efficacy : A series of boronic compounds were tested against multiple strains of bacteria and fungi, revealing that certain derivatives possess broad-spectrum antimicrobial properties. The effectiveness varied based on structural modifications within the boronic acid framework .
- Synthesis and Stability : Research has highlighted the stability of these compounds under physiological conditions, making them suitable candidates for further development in pharmaceutical applications .
Q & A
Q. Intermediate
- Storage : –20°C under argon in amber vials with molecular sieves (3Å).
- Solvent : Dissolve in anhydrous DMSO or THF (stability >6 months).
- Handling : Use gloveboxes for weighing; avoid exposure to humidity .
Decomposition indicators:
- Discoloration (yellow to brown) signals protodeboronation. Confirm via <sup>1</sup>H NMR loss of thiophene signals .
Which analytical techniques are critical for structural elucidation and purity assessment?
Q. Advanced
- NMR : <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR to confirm substitution patterns and boron coordination.
- Mass spectrometry : High-resolution ESI-MS (expected [M–H]⁻ ion at m/z 212.06).
- X-ray crystallography : Resolve boronic acid dimerization (if crystalline). Use SHELX-TL for refinement .
- HPLC : C18 column, 0.1% formic acid in acetonitrile/water (retention time ~8.2 min) .
How can contradictory data on catalytic efficiency in cross-coupling be resolved?
Advanced
Discrepancies often stem from ligand choice or solvent effects. Systematic approaches:
Design of Experiments (DoE) : Vary Pd source, ligand, and base in a factorial design.
Kinetic profiling : Use in situ IR or <sup>31</sup>P NMR to track catalytic intermediates .
Microscale screening : Test 96-well plate arrays with automated liquid handling.
Case study:
- Pd(OAc)₂/XPhos in dioxane outperforms PdCl₂(dtbpf) in DMF due to reduced boronic acid decomposition .
What emerging applications exist for this compound in materials or biochemistry?
Q. Advanced
- Carbohydrate sensing : The boronic acid moiety binds diols in glucose, enabling fluorescent sensor design (e.g., carbon dot assemblies) .
- Polymer synthesis : As a monomer in conductive thiophene-based polymers (e.g., PEDOT analogs).
- PROTACs : Utilize boronic acids as warheads for targeted protein degradation .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
